Product packaging for 1-(3-Nitrophenyl)-1H-indole(Cat. No.:)

1-(3-Nitrophenyl)-1H-indole

Cat. No.: B12516943
M. Wt: 238.24 g/mol
InChI Key: VPKSVAIIPJLVJR-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-1H-indole (CAS Number: 25688-26-0) is a nitrogen-containing heterocyclic compound that serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry and drug discovery . The compound features an indole ring system linked to a 3-nitrophenyl group, a structure known for its significant biological activities and utility in designing more complex molecules. Its primary research value lies in its role as a key precursor for the synthesis of novel chemical entities with potential pharmacological properties. This compound is a critical building block in organic and medicinal chemistry research. It is used in the synthesis of novel antimicrobial agents ; for instance, it serves as a precursor to complex molecules like phosphinoyl-indole derivatives, which have been screened for activity against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae . Furthermore, indole derivatives containing the 3-nitrophenyl motif have been investigated for their chemoprotective potential, with studies showing efficacy in mitigating organ damage induced by anticancer drugs like cisplatin in preclinical models . The structural framework of this compound facilitates interactions with various biological targets, making it a valuable scaffold for exploring new anti-inflammatory and anticancer therapies . Researchers utilize this compound in diverse synthetic applications, including cyclization reactions and as a substrate for developing phosphinoyl, thiophosphinoyl, and selenophosphinoyl derivatives . The product is supplied with high purity (>99%), confirmed by analytical methods including HPLC, GC-MS, NMR, and elemental analysis . Intended Use This product is provided for Research Use Only (RUO) . It is intended for use in laboratory research and chemical synthesis. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O2 B12516943 1-(3-Nitrophenyl)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

1-(3-nitrophenyl)indole

InChI

InChI=1S/C14H10N2O2/c17-16(18)13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)15/h1-10H

InChI Key

VPKSVAIIPJLVJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1 3 Nitrophenyl 1h Indole

Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The lone pair of electrons on the indole nitrogen participates in the π-system, significantly increasing the electron density of the pyrrole (B145914) portion of the molecule. Theoretical and experimental studies consistently show that the C-3 position is the most nucleophilic and, therefore, the preferred site of electrophilic attack. ic.ac.uksemanticscholar.org This preference is due to the ability of the nitrogen atom to effectively stabilize the positive charge in the resulting intermediate (the arenium ion) without disrupting the aromaticity of the benzene (B151609) ring. ic.ac.uk

Table 1: Representative Electrophilic Aromatic Substitution Reactions on the Indole Nucleus

ReactionReagentsExpected Product at C-3
Formylation (Vilsmeier-Haack) POCl₃, DMF, then H₂O1-(3-Nitrophenyl)-1H-indole-3-carbaldehyde
Acetylation (Friedel-Crafts) Acetyl chloride, Et₂AlCl3-Acetyl-1-(3-nitrophenyl)-1H-indole
Mannich Reaction CH₂O, Dimethylamine, HCl1-(3-Nitrophenyl)-N,N-dimethyl-1H-indole-3-methanamine
Sulfonation SO₃-Pyridine complexThis compound-3-sulfonic acid

Transformations Involving the Nitro Group

The nitro group on the N-1 phenyl substituent is a key functional handle that can undergo various transformations, most notably reduction.

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. wikipedia.orgresearchgate.net This conversion can be achieved using a wide variety of reducing agents, offering flexibility to accommodate other functional groups within the molecule. commonorganicchemistry.com The resulting amine, 3-(1H-indol-1-yl)aniline, serves as a versatile intermediate for further derivatization, such as diazotization or acylation reactions.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction with metals in acidic media. wikipedia.orgcommonorganicchemistry.com The choice of reagent can be critical to avoid the reduction of other potentially sensitive functionalities.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent SystemConditionsComments
H₂, Pd/C H₂ gas, Palladium on Carbon catalyst, various solvents (e.g., Ethanol, Ethyl Acetate)Highly efficient method, but may also reduce other groups like alkenes or alkynes. commonorganicchemistry.com
Iron (Fe) powder Acidic medium (e.g., HCl, Acetic Acid)A classic, cost-effective method known for its chemoselectivity. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂) Concentrated HClA mild and effective reagent, often used for selective reductions in laboratory settings. wikipedia.org
Zinc (Zn) dust Acidic medium (e.g., Acetic Acid, NH₄Cl)Provides a mild method for reducing nitro groups in the presence of other reducible functionalities. researchgate.netcommonorganicchemistry.com

The nitro group (–NO₂) is in a high oxidation state. Consequently, further oxidation of the nitroaryl substituent is not a common or synthetically useful transformation. Under strong oxidizing conditions, other parts of the molecule, particularly the electron-rich indole nucleus, would be more susceptible to degradation or unwanted side reactions. Therefore, this pathway is not typically explored for the derivatization of this compound.

Nucleophilic Reactivity of the Indole Nitrogen (N-1)

In this compound, the nitrogen atom at the N-1 position is sp²-hybridized, and its lone pair of electrons is integral to the aromaticity of the indole ring. Furthermore, this position is substituted with a phenyl group, meaning it lacks an acidic proton. As a result, the N-1 nitrogen is generally not nucleophilic. It cannot be easily deprotonated to form an anion (an indolide) in the way an N-H indole can. researchgate.net

Novel nucleophilic substitution reactions on the indole nitrogen have been reported, but these typically require specialized substrates, such as 1-hydroxyindoles, where the hydroxyl group can be converted into a good leaving group. clockss.orgcore.ac.uk These specific conditions are not applicable to the stable N-aryl bond in this compound, rendering the N-1 position inert to further nucleophilic attack.

Derivatization Strategies at Other Positions

As established, the C-3 position of the indole nucleus is the most active site for electrophilic attack and thus the primary target for derivatization. researchgate.netias.ac.in Several classic named reactions provide reliable routes to introduce new functional groups at this position.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comwikipedia.orgorganic-chemistry.org Treatment of this compound with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), would yield this compound-3-carbaldehyde after aqueous workup. chemistrysteps.com This aldehyde is a valuable intermediate for synthesizing a variety of more complex derivatives.

Another key C-3 functionalization method is the Mannich reaction . This reaction introduces an aminomethyl group onto an acidic proton, or in this case, an electron-rich aromatic ring. Reacting this compound with formaldehyde (B43269) and a secondary amine, such as dimethylamine, under acidic conditions would produce the corresponding Mannich base, 1-(3-nitrophenyl)-N,N-dimethyl-1H-indole-3-methanamine. quimicaorganica.org

Table 3: Key Derivatization Reactions at the C-3 Position

Reaction NameReagentsProduct Structure
Vilsmeier-Haack Reaction 1. POCl₃, DMF2. H₂OAn aldehyde group (-CHO) at C-3
Mannich Reaction Formaldehyde (CH₂O), Secondary Amine (e.g., (CH₃)₂NH), AcidAn aminomethyl group (-CH₂NR₂) at C-3

Synthesis of Phosphinoyl, Thiophosphinoyl, and Selenophosphinoyl Derivatives

The synthesis of phosphinoyl, thiophosphinoyl, and selenophosphinoyl derivatives of certain indole structures has been accomplished through a two-step process. scielo.org.zascielo.org.za This synthetic route begins with the cyclization of equimolar amounts of a bis-indolyl precursor, specifically 3-[1H-3-indolyl(3-nitrophenyl)methyl]-1H-indole, with either dichlorophenyl phosphine (B1218219) or ethyldichlorophosphite. scielo.org.zascielo.org.za This reaction is conducted in the presence of triethylamine (B128534) in a dry acetonitrile (B52724) solvent at room temperature. scielo.org.zascielo.org.za

Following the initial cyclization, the resulting compounds are converted into their corresponding oxides, sulfides, and selenides. scielo.org.zascielo.org.za This transformation is achieved by reacting the cyclized products with hydrogen peroxide for the phosphinoyl derivatives (oxides), sulfur for the thiophosphinoyl derivatives (sulphides), and selenium for the selenophosphinoyl derivatives (selenides). scielo.org.zascielo.org.za The structures of these novel derivatives have been confirmed using various analytical techniques, including elemental analysis, IR, 1H, 13C, and 31P NMR, as well as mass spectroscopy. scielo.org.zascielo.org.za

Table 1: Synthesis of Phosphinoyl, Thiophosphinoyl, and Selenophosphinoyl Derivatives
StepReactionReagents and ConditionsProduct Type
1CyclizationDichlorophenyl phosphine or Ethyldichlorophosphite, Triethylamine, Dry acetonitrile, Room temperaturePhosphinoyl/Thiophosphinoyl Precursor
2ConversionHydrogen Peroxide (H₂O₂)Phosphinoyl Derivative (Oxide)
Sulfur (S)Thiophosphinoyl Derivative (Sulphide)
Selenium (Se)Selenophosphinoyl Derivative (Selenide)

Reaction Mechanisms of Key Transformations

Detailed Mechanistic Investigations of Cyclization Reactions

Detailed mechanistic studies on the cyclization of this compound itself are not extensively detailed in the provided research. However, broader investigations into indole cyclization reactions offer insights into potential pathways. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the mechanisms of reactions catalyzed by different agents, such as Rh₂(esp)₂ and InCl₃, to form polycyclic indolines. rsc.org These computational studies help to elucidate the reaction mechanisms, including regioselectivity and diastereoselectivity, by analyzing key transition states and distortion energies. rsc.org

In the context of metal-catalyzed processes, reductive cyclizations of nitrostyrenes to form indoles often involve carbon monoxide as a reducing agent. nih.gov The mechanism of 1,3-dipolar cycloadditions, another key type of cyclization, has been explored through both experimental and theoretical lenses. scispace.com Computational analysis of these reactions, for instance, between bicyclic thioisomünchnones and various alkenes, helps to understand the pericyclic mechanism and the role of donor-acceptor interactions in determining the stereochemical outcome. scispace.com Such studies often involve exploring charge transfers between the reacting molecules using Natural Bond Orbital (NBO) analysis to justify the observed results. scispace.com

Elucidation of Catalyst Activity in Metal-Mediated Processes

The activity of catalysts in metal-mediated transformations of indole derivatives is crucial for achieving efficient and selective synthesis. Palladium-based catalysts are frequently used for reductive cyclization reactions. nih.gov For instance, the synthesis of pyrrolo[3,2-g]indoles has been achieved through a double palladium-catalyzed, carbon monoxide-mediated reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes. nih.gov Various palladium catalyst systems have been developed for such transformations, including palladium diacetate–triphenylphosphine and bis(dibenzylideneacetone)-palladium–1,3-(diphenylphosphino)propane–1,10-phenanthroline (B135089). nih.gov In these reactions, the palladium catalyst facilitates the reductive cyclization, with carbon monoxide acting as the deoxygenating agent. nih.gov

Advanced Spectroscopic Characterization Methodologies for 1 3 Nitrophenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(3-Nitrophenyl)-1H-indole, ¹H NMR and ¹³C NMR are foundational techniques, while 2D NMR methods can offer deeper insights into its complex structure.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and number of hydrogen atoms in a molecule. In this compound, the spectrum is expected to show distinct signals corresponding to the protons on the indole (B1671886) ring and the 3-nitrophenyl substituent. The signals are anticipated in the aromatic region, typically between 7.0 and 8.5 ppm.

The protons of the indole ring will exhibit characteristic splitting patterns. For instance, the protons at positions 2 and 3 of the indole ring would likely appear as doublets due to their coupling with each other. The protons on the benzo portion of the indole ring (positions 4, 5, 6, and 7) will present as a more complex set of multiplets.

The protons on the 3-nitrophenyl ring also give rise to a distinct pattern. The proton at the 2'-position (ortho to the nitro group and the point of attachment) would be a singlet or a narrow triplet. The proton at the 6'-position would likely be a doublet of doublets, coupled to the protons at the 4'- and 5'-positions. Similarly, the protons at 4'- and 5'-positions would show characteristic doublet or triplet patterns based on their coupling. The electron-withdrawing nature of the nitro group would cause the protons on the nitrophenyl ring to appear at a lower field (higher ppm) compared to an unsubstituted benzene (B151609) ring.

Table 1: Expected ¹H NMR Signals for this compound

Proton Position Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Indole H-2/H-3 ~6.5 - 7.5 Doublet (d) Part of the five-membered ring.
Indole H-4/H-7 ~7.0 - 7.8 Multiplet (m) Protons on the fused benzene ring.
Indole H-5/H-6 ~7.0 - 7.8 Multiplet (m) Protons on the fused benzene ring.
Phenyl H-2' ~8.0 - 8.5 Singlet (s) or Triplet (t) Deshielded by the adjacent nitro group.
Phenyl H-4' ~7.5 - 8.2 Doublet of Doublets (dd) Influenced by nitro group and adjacent protons.
Phenyl H-5' ~7.5 - 8.2 Triplet (t) Coupled to H-4' and H-6'.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy identifies the different carbon environments within a molecule. The spectrum for this compound is expected to display 14 distinct signals, corresponding to the 14 carbon atoms in the structure, assuming no accidental overlap.

The carbon atoms of the indole ring typically resonate between 100 and 140 ppm. The carbons directly attached to the nitrogen (C2 and C7a) will be influenced by its electronegativity. The carbons of the 3-nitrophenyl group will also appear in the aromatic region (typically 110-150 ppm). The carbon atom bearing the nitro group (C3') is expected to be significantly deshielded, appearing at a lower field. In contrast, the carbon attached to the indole nitrogen (C1') will also show a characteristic shift.

Table 2: Expected ¹³C NMR Signal Regions for this compound

Carbon Position Expected Chemical Shift (δ, ppm) Notes
Indole C2, C3 ~100 - 130 Carbons of the pyrrole (B145914) ring.
Indole C3a, C7a ~125 - 140 Bridgehead carbons.
Indole C4, C5, C6, C7 ~110 - 130 Carbons of the fused benzene ring.
Phenyl C1' ~135 - 145 Carbon attached to the indole nitrogen.
Phenyl C3' ~145 - 150 Carbon attached to the nitro group (deshielded).

Advanced NMR Techniques (e.g., 2D NMR)

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the indole and nitrophenyl ring systems. Cross-peaks would appear between signals of protons that are spin-coupled (typically on adjacent carbons).

HSQC: An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton assignments to their corresponding carbon atoms.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for confirming the connectivity between the indole and nitrophenyl rings through the N1-C1' bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features would be the strong absorption bands corresponding to the nitro group (NO₂). These are expected as two distinct peaks: an asymmetric stretching vibration typically around 1520-1550 cm⁻¹ and a symmetric stretching vibration around 1340-1360 cm⁻¹.

The spectrum would also display absorptions characteristic of the aromatic rings. C-H stretching vibrations for the sp²-hybridized carbons of the aromatic rings are expected to appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aromatic C=C ring stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region. C-N stretching vibrations from the indole ring and the bond connecting the two rings would also be present, typically in the 1200-1350 cm⁻¹ range.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3030 - 3100 Medium to Weak
N-O Asymmetric Stretch (NO₂) 1520 - 1550 Strong
N-O Symmetric Stretch (NO₂) 1340 - 1360 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption maxima (λmax) corresponding to π → π* transitions within the conjugated aromatic systems of the indole and nitrophenyl rings. The presence of the nitro group, a strong chromophore, is expected to influence the absorption profile significantly. Typically, indole itself shows strong absorptions around 270-290 nm. The conjugation with the nitrophenyl ring would likely cause a bathochromic (red) shift to longer wavelengths. An absorption band at a longer wavelength, possibly extending into the near-visible region, may be attributable to an n → π* transition of the nitro group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular formula of this compound is C₁₄H₁₀N₂O₂.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 238.07 g/mol ).

The fragmentation pattern would provide valuable structural clues. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂, 46 Da) or a portion of it, such as the loss of NO (30 Da) or O (16 Da). Cleavage of the bond between the two rings could also occur, leading to fragments corresponding to the indole cation (m/z 116) or the nitrophenyl cation (m/z 122).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Notes
238 [C₁₄H₁₀N₂O₂]⁺ Molecular Ion (M⁺)
192 [M - NO₂]⁺ Loss of the nitro group.
208 [M - NO]⁺ Loss of nitric oxide.
116 [C₈H₆N]⁺ Indolyl cation fragment.

Hyphenated Techniques in Characterization

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous characterization of complex organic molecules like this compound. ijarnd.comspringernature.comijnrd.org These methods provide comprehensive data by correlating chromatographic retention information with detailed structural insights from spectroscopy. asdlib.orgactascientific.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) are particularly powerful for confirming the identity, purity, and structure of synthesized compounds. springernature.comactascientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that separates compounds based on their affinity for a stationary phase and subsequently analyzes them by mass. ncsu.edu For this compound, a reverse-phase HPLC method is typically employed, followed by detection using a mass spectrometer.

In a typical analysis, the compound is separated on a C18 column with a gradient elution mobile phase, such as a mixture of acetonitrile (B52724) and water (both containing a small percentage of formic acid to facilitate protonation). The eluent is then introduced into the mass spectrometer. Given the structure of this compound, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are effective. asdlib.orgnih.gov

Under positive ionization mode, the compound is expected to be detected as its protonated molecular ion [M+H]⁺. With a molecular formula of C₁₄H₁₀N₂O₂ and a molecular weight of 238.24 g/mol , the expected precursor ion would have a mass-to-charge ratio (m/z) of approximately 239.1.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through collision-induced dissociation (CID) of the precursor ion. The fragmentation pattern is predictable based on the compound's structure. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO radicals. researchgate.netnih.gov For indole derivatives, fragmentation often involves the cleavage of substituent groups and characteristic breakdown of the indole ring itself. nih.govtsijournals.com

Table 1: Predicted LC-MS/MS Data for this compound

ParameterValue / ObservationProposed Fragment Identity
Retention Time (t_R)Compound-specific-
Ionization ModePositive ESI or APCI-
Precursor Ion [M+H]⁺m/z 239.1C₁₄H₁₁N₂O₂⁺
Major Product Ion 1m/z 193.1[M+H-NO₂]⁺
Major Product Ion 2m/z 117.1[Indole]⁺ fragment
Major Product Ion 3m/z 90.1[Indole ring fragment]⁺

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique suitable for volatile and thermally stable compounds. actascientific.com this compound is amenable to GC-MS analysis. The sample is vaporized and separated on a capillary column before entering the mass spectrometer, where it is typically ionized by Electron Ionization (EI). asdlib.org

The resulting mass spectrum provides a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound (m/z 238). The high energy of EI causes extensive fragmentation, generating a unique fingerprint that is highly useful for structural elucidation.

Key fragmentations would include:

Cleavage of the N-C bond between the indole and the phenyl ring.

Loss of the nitro group (-NO₂) as a neutral radical (46 Da), leading to a fragment at m/z 192.

Formation of the stable 3-nitrophenyl cation at m/z 122.

Formation of the indole cation at m/z 117, followed by further fragmentation. acs.org

Table 2: Predicted GC-MS Fragmentation Data for this compound

m/z ValueProposed Fragment Identity
238[M]⁺ (Molecular Ion)
192[M-NO₂]⁺
164[M-NO₂-CO]⁺
122[C₆H₄NO₂]⁺
117[C₈H₇N]⁺ (Indole cation)
90[C₇H₆]⁺ fragment
77[C₆H₅]⁺ (Phenyl cation)

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)

HPLC-DAD combines the separation power of HPLC with UV-Vis spectroscopy. mdpi.com As the compound elutes from the column, a diode array detector records its absorbance across a range of wavelengths simultaneously, generating a complete UV-Vis spectrum. This is invaluable for both quantification and initial identification.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands from both the indole and the 3-nitrophenyl chromophores. Substituted indoles typically exhibit two main absorption bands, the ¹Lₐ and ¹Lₑ transitions, often appearing between 260-290 nm. nih.gov The presence of the conjugated nitrophenyl group is expected to cause a bathochromic (red) shift and introduce additional absorption features. The analysis allows for the determination of chromatographic purity by detecting any impurities with different retention times and/or UV-Vis spectra.

Table 3: Predicted HPLC-DAD Data for this compound

ParameterValue / Observation
ColumnC18 Reverse-Phase
Mobile PhaseAcetonitrile/Water Gradient
Retention Time (t_R)Compound-specific
λ_max 1~270-285 nm (Indole moiety)
λ_max 2~310-330 nm (Charge-transfer band)

Crystallographic and Solid State Structural Investigations of 1 3 Nitrophenyl 1h Indole and Analogues

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method has been successfully employed to elucidate the structures of several analogues of 1-(3-nitrophenyl)-1H-indole, providing detailed information on their molecular geometry and packing in the solid state.

The relative orientation of the indole (B1671886) and nitrophenyl rings is a key conformational feature in this class of compounds, defined by the dihedral angle between the planes of these two aromatic systems. This angle is influenced by the nature and position of substituents, as well as by the steric and electronic effects within the molecule.

In an analogue, (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate, the dihedral angle between the indole ring system and the nitro-substituted benzene (B151609) ring is 37.64(16)°. nih.gov Another related compound, 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one, exhibits a dihedral angle of 30.18(9)° between the benzene ring and the indole ring system. nih.gov In the case of 3-Nitro-1-(phenylsulfonyl)-1H-indole, a significantly larger dihedral angle of 83.9(3)° is observed between the indole and phenyl planes. For 1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one, the indole ring system is nearly orthogonal to the phenylsulfonyl ring, with a dihedral angle of 77.21(8)°.

These variations highlight the conformational flexibility of the bond linking the two ring systems. The presence of bulky substituents, such as the phenylsulfonyl group, tends to induce a more twisted conformation, resulting in larger dihedral angles.

CompoundDihedral Angle (°)
(E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate37.64(16)
3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one30.18(9)
3-Nitro-1-(phenylsulfonyl)-1H-indole83.9(3)
1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one77.21(8)

The arrangement of molecules in a crystal lattice, or crystal packing, is dictated by the drive to achieve the most thermodynamically stable structure, maximizing attractive intermolecular interactions. In the analogues of this compound, the crystal packing is a result of a delicate balance of various non-covalent interactions.

For instance, in the crystal structure of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate, molecules are linked into a three-dimensional network through a combination of hydrogen bonds and π-π stacking interactions. nih.gov Similarly, the crystal structure of 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one features weak C—H⋯O and C—H⋯π interactions that connect the molecules into a three-dimensional framework. nih.gov The packing in (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one is characterized by a two-dimensional network formed by N—H⋯O and C—H⋯O hydrogen bonds.

Intermolecular Interactions in the Solid State

The stability of the crystal lattice of this compound and its analogues is derived from a variety of intermolecular interactions, ranging from relatively strong hydrogen bonds to weaker π-π stacking and van der Waals forces.

Hydrogen bonding plays a pivotal role in directing the supramolecular assembly of these compounds. The presence of N-H groups in the indole moiety and oxygen atoms in the nitro group provides sites for classical N-H⋯O hydrogen bonds.

In the crystal structure of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate, N—H⋯O hydrogen bonds, along with O—H⋯O interactions involving a water molecule, form chains of molecules. nih.gov The structure of (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one also exhibits N—H⋯O hydrogen bonds that link molecules into a two-dimensional network.

In addition to conventional hydrogen bonds, weaker C—H⋯O interactions are also prevalent. In 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one, weak C—H⋯O interactions contribute to the formation of a three-dimensional network. nih.gov Similarly, in (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one, C—H⋯O interactions, in conjunction with N—H⋯O bonds, create a two-dimensional network.

CompoundHydrogen Bond Types
(E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrateN-H⋯O, O-H⋯O, C-H⋯O
3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-oneC-H⋯O
(3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-oneN-H⋯O, C-H⋯O
1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-oneIntramolecular C-H⋯O

The planar aromatic rings of the indole and nitrophenyl moieties are prone to engage in π-π stacking interactions, which are crucial for the stabilization of the crystal structure. These interactions can be either face-to-face or offset (slipped).

In the crystal packing of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate, π–π interactions further stabilize the crystal structure. nih.gov The presence of electron-donating and electron-withdrawing aromatic rings in these molecules can lead to favorable quadrupole-quadrupole interactions that drive the formation of stacked arrangements. Theoretical studies on indole derivatives have highlighted the significant role of π-π stacking in the stability of their secondary and tertiary structures.

In the structure of 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one, weak C—H⋯π interactions are observed, which, in concert with C—H⋯O bonds, link the molecules into a three-dimensional network. nih.gov The crystal structure of 1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one also features C—H⋯π interactions. These weaker interactions, though individually small, collectively play a significant role in the cohesive energy and the final packing arrangement of the molecules in the crystal.

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis has emerged as a powerful tool for the visualization and quantification of intermolecular interactions within a crystal lattice. This method is instrumental in providing a detailed understanding of the crystal packing environment by mapping the electron distribution of a molecule within its crystalline environment. For this compound and its analogues, this analysis offers a comprehensive picture of the various close contacts that dictate the supramolecular architecture.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. The normalized contact distance (dnorm), which is based on the distances of any point on the surface to the nearest nucleus inside (di) and outside (de) the surface, and the van der Waals radii of the respective atoms, is mapped onto this surface. The dnorm surfaces are typically color-coded, with red regions indicating closer contacts (shorter than the sum of van der Waals radii), white regions representing contacts around the van der Waals separation, and blue regions signifying longer contacts.

In nitrophenyl-substituted indole derivatives, the Hirshfeld surface analysis typically reveals a variety of intermolecular interactions. The presence of the nitro group and the indole ring system gives rise to a range of hydrogen bonds and other close contacts. For instance, in analogous structures, C—H···O hydrogen bonds are commonly observed, where the oxygen atoms of the nitro group act as hydrogen bond acceptors.

A representative breakdown of intermolecular contacts for a nitrophenyl-substituted heterocyclic compound as determined by Hirshfeld surface analysis is presented in the interactive data table below.

Interaction TypeContribution (%)
H···H36.3
O···H/H···O23.4
C···H/H···C13.4
N···H/H···N11.4
C···C7.5
C···N/N···C4.7
O···C/C···O2.2
O···N/N···O0.9

This table presents typical percentage contributions of various intermolecular contacts for a nitrophenyl-substituted heterocyclic compound, derived from Hirshfeld surface analysis. nih.gov

Polymorphism and Solid-State Properties

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of profound importance in the fields of materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability. As such, the investigation of polymorphism is a critical aspect of the solid-state characterization of any new chemical entity.

For this compound, while no specific polymorphs have been reported in the literature to date, the potential for polymorphic behavior is inherent in its molecular structure. The presence of flexible torsion angles between the nitrophenyl and indole rings, coupled with the possibility of various intermolecular hydrogen bonding and π-π stacking arrangements, creates a landscape where different stable or metastable crystalline forms could exist.

The crystallization conditions, such as the choice of solvent, temperature, and rate of cooling or evaporation, can significantly influence which polymorphic form is obtained. The study of polymorphism in related nitrophenyl- and indole-containing compounds has revealed the existence of multiple crystalline forms with differing supramolecular arrangements. These studies underscore the sensitivity of the crystal packing to subtle changes in intermolecular interactions.

The solid-state properties of this compound would be directly influenced by its crystalline form. For example, a polymorph with a more compact and strongly bound crystal lattice would be expected to have a higher melting point and lower solubility compared to a less densely packed form. The stability of different polymorphs can also vary, with one form often being thermodynamically more stable under a given set of conditions, while other metastable forms may also be accessible.

The characterization of potential polymorphs of this compound would typically involve a combination of techniques, including single-crystal and powder X-ray diffraction (XRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solid-state NMR spectroscopy. Each of these methods provides unique insights into the structural and thermal properties of the different solid forms.

Computational Chemistry and Theoretical Analysis of 1 3 Nitrophenyl 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict a wide array of molecular properties with a favorable balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Geometry optimization calculations systematically alter the molecular structure to find the configuration with the lowest possible energy. For a molecule with rotatable bonds, like the one connecting the nitrophenyl and indole (B1671886) rings in 1-(3-Nitrophenyl)-1H-indole, this process is part of a broader conformational analysis. Such an analysis would explore the potential energy surface by rotating the dihedral angle between the two rings to identify the most stable conformer(s) and the energy barriers between them. This information is critical as the conformation can significantly influence the molecule's electronic properties and reactivity.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. For this compound, the distribution and energies of these orbitals would reveal the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack. Green denotes areas of neutral potential. For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro group and potentially over the indole ring's π-system, while positive potential would be expected near the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. By analyzing the interactions between localized orbitals, NBO can quantify the stability gained from these delocalization effects. In this compound, NBO analysis would elucidate the extent of electronic communication between the electron-withdrawing nitrophenyl group and the electron-rich indole ring, providing insight into the intramolecular charge transfer that governs many of the molecule's properties.

Vibrational Frequency Calculations and Spectral Prediction

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization finds a stable structure (a minimum on the potential energy surface), vibrational frequency calculations confirm that it is a true minimum (no imaginary frequencies) and predict the frequencies and intensities of its vibrational modes. These calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. For this compound, this analysis would provide a theoretical spectrum that could aid in its experimental identification and characterization.

NMR Chemical Shift Prediction and Comparison with Experimental Data

A diligent search of scientific databases and chemical literature did not yield any publications that present a direct comparison between the experimental Nuclear Magnetic Resonance (NMR) spectra of This compound and computationally predicted chemical shifts. While NMR data for other isomers, such as 1-(2-nitrophenyl)-1H-indole and 1-(4-nitrophenyl)-1H-indole, and various other substituted indoles have been reported, a specific analysis correlating theoretical predictions with experimental values for the 3-nitro isomer is absent. Such a study would be invaluable for validating computational models and providing a deeper understanding of the electronic environment of the molecule's nuclei. The generation of a data table for this comparison is therefore not possible.

Quantum Chemical Descriptors and Reactivity Indices

There is a notable lack of published research detailing the calculation of quantum chemical descriptors and reactivity indices for This compound . These descriptors, which include parameters such as HOMO-LUMO energy gap, electronegativity, chemical hardness, and electrophilicity index, are fundamental to predicting the reactivity and kinetic stability of a molecule. Without dedicated computational studies on this specific compound, a data table of its quantum chemical descriptors and a discussion of its reactivity based on these indices cannot be provided.

Intermolecular Interaction Energy Calculations

No specific studies on the calculation of intermolecular interaction energies involving This compound were found in the surveyed literature. Such calculations are crucial for understanding the nature and strength of non-covalent interactions, which govern the compound's behavior in the solid state and in solution, influencing properties like melting point, solubility, and crystal packing. The absence of this research precludes any detailed discussion or presentation of data on the intermolecular forces at play for this molecule.

Conclusion and Future Research Directions

Summary of Current Research Status on 1-(3-Nitrophenyl)-1H-indole

Research on the specific chemical compound this compound has primarily focused on its synthesis. A documented one-pot synthesis method involves the cyclization of 1-phenyl-2-(phenyl amino)-ethane-1-one precursors. One study reports the successful synthesis of this compound with a yield of 75% and a melting point of 126°C researchgate.net. The structural framework of nitrophenyl-substituted indoles is recognized for combining the indole (B1671886) scaffold, a prevalent motif in biologically active compounds, with the nitroarene moiety, a versatile functional group in synthetic chemistry nih.gov.

While its synthesis has been achieved, the broader scientific literature lacks extensive data on its specific chemical properties, reactivity, and potential applications. The current knowledge base establishes its existence and a viable synthetic pathway, but comprehensive characterization and exploration of its chemical behavior remain limited.

Reported Properties of this compound
PropertyValueReference
Yield75% researchgate.net
Melting Point126°C researchgate.net

Identification of Knowledge Gaps and Unexplored Research Avenues

The current body of research on this compound reveals significant knowledge gaps. A primary deficiency is the lack of detailed characterization data in the public domain, including comprehensive spectroscopic analyses (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Furthermore, the chemical reactivity of this compound is largely unexplored. Key research avenues that remain uninvestigated include:

Reduction of the Nitro Group: The transformation of the nitro functionality into an amino group is a fundamental reaction that would yield 1-(3-Aminophenyl)-1H-indole. This derivative could serve as a precursor for a wide array of new compounds through diazotization, acylation, or alkylation reactions.

Electrophilic Substitution: The reactivity of the indole and nitrophenyl rings toward electrophilic substitution has not been characterized. Understanding the regioselectivity of reactions like halogenation, nitration, or Friedel-Crafts acylation would be crucial for functionalizing the scaffold.

Biological Screening: There is no readily available information on the biological activity of this compound. Given the prevalence of indole derivatives in pharmaceuticals, screening this compound for potential therapeutic properties is a significant unexplored area nih.gov.

Material Properties: The molecule possesses a donor-π-acceptor (D-π-A) structure, with the indole acting as a potential electron donor and the nitrophenyl group as an acceptor. This suggests potential for applications in materials science, such as in nonlinear optics or as a fluorescent probe, which have not been investigated mdpi.com.

Prospective Methodologies for Advanced Synthetic Routes

While a synthetic method exists, advanced and more versatile synthetic routes could be developed, leveraging modern cross-coupling chemistry. The most promising approaches would involve the direct formation of the C-N bond between the indole nitrogen and the nitrophenyl ring.

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org For this synthesis, indole could be coupled with a 1-halo-3-nitrobenzene. Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and polar solvents wikipedia.orgwikipedia.org. However, modern variations have been developed with improved catalyst systems mdpi.com.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds and represents a more contemporary alternative to the Ullmann condensation openochem.orgwikipedia.org. The reaction generally proceeds under milder conditions with a broader substrate scope and higher functional group tolerance wikipedia.orglibretexts.org. The coupling of indole with 1-bromo- or 1-chloro-3-nitrobenzene (B92001) using a suitable palladium catalyst and phosphine (B1218219) ligand system would be a highly effective strategy. Studies have shown that palladium-catalyzed aminations involving nitro-substituted anilines can proceed with high yields, suggesting this would be a fruitful approach beilstein-journals.org.

Comparison of Prospective Synthetic Routes
MethodCatalystTypical ConditionsAdvantagesDisadvantages
Ullmann CondensationCopper (Cu)High temperature (>200°C), polar solventsCost-effective catalystHarsh conditions, limited substrate scope wikipedia.orgwikipedia.org
Buchwald-Hartwig AminationPalladium (Pd)Moderate temperature (80-120°C)Mild conditions, high functional group tolerance, broad scope wikipedia.orgMore expensive catalyst, air-sensitive reagents

Potential for Theoretical Studies in Predicting Novel Reactivity

Theoretical and computational chemistry offers a powerful, non-empirical approach to understanding the intrinsic properties of this compound and predicting its reactivity. Density Functional Theory (DFT) calculations could provide significant insights where experimental data is lacking.

Key areas for theoretical investigation include:

Electronic Structure Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the electron distribution and identify the most nucleophilic and electrophilic centers in the molecule. This can predict the regioselectivity of electrophilic aromatic substitution reactions.

Electrostatic Potential Mapping: Mapping the electrostatic potential onto the electron density surface would visually identify regions of positive (electron-poor) and negative (electron-rich) charge, guiding predictions about intermolecular interactions and sites for nucleophilic or electrophilic attack.

Reaction Mechanism Elucidation: Computational modeling can be used to calculate the transition state energies for proposed reaction pathways, such as the reduction of the nitro group or various cyclization reactions. This can help in optimizing reaction conditions and predicting the feasibility of novel transformations.

Spectroscopic Prediction: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies (IR spectra), which would be invaluable for confirming the structure of newly synthesized derivatives and interpreting experimental data. Precedent for such theoretical studies on indole derivatives exists, demonstrating their utility in assigning spectral features and understanding electronic structure researchgate.net.

Outlook on the Broader Chemical Significance of Nitrophenylated Indoles

The class of nitrophenylated indoles, including this compound, holds considerable potential in several areas of chemical science. Their significance stems from the combination of the indole nucleus, a "privileged scaffold" in medicinal chemistry, with the versatile nitrophenyl group nih.gov.

Synthetic Intermediates: The nitro group is a highly valuable functional handle. Its reduction to an amine provides a gateway to a vast chemical space. The resulting aminophenyl indoles can be used in the synthesis of more complex heterocyclic systems, polymers, or as ligands for metal catalysts. The diversification of the related 1-(4-nitrophenyl)-1H-indole has demonstrated this potential, where the nitro group is reduced and the resulting amine is used in further reactions researchgate.net.

Medicinal Chemistry: Indole derivatives are integral to thousands of natural and synthetic compounds with diverse biological activities nih.govbhu.ac.in. The nitrophenyl moiety can serve as a crucial pharmacophore, participating in hydrogen bonding and influencing the electronic properties of the molecule to modulate binding affinity with biological targets.

Materials Science: The inherent donor-acceptor electronic structure of nitrophenylated indoles makes them attractive candidates for functional organic materials. This architecture is common in molecules designed for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), or as fluorescent chemosensors where interaction with an analyte perturbs the electronic structure and changes the optical properties mdpi.com.

Q & A

Basic: What are the key steps for synthesizing 1-(3-Nitrophenyl)-1H-indole via palladium-catalyzed cross-coupling?

Methodological Answer:
The synthesis typically involves coupling a halogenated indole (e.g., 1-bromoindole) with 3-nitrophenylboronic acid using a palladium catalyst. Key considerations include:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands like triphenylphosphine to stabilize the active Pd(0) species .
  • Base Selection : Potassium carbonate or sodium acetate in polar aprotic solvents (e.g., DMF) to facilitate transmetallation .
  • Nitro Group Stability : Ensure reaction temperatures ≤100°C to prevent nitro group reduction or decomposition .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) to isolate the product, followed by NMR and HRMS validation .

Basic: How can NMR spectroscopy confirm the regioselectivity of nitro substitution in this compound?

Methodological Answer:
1H and 13C NMR are critical for distinguishing substitution patterns:

  • Aromatic Region : The nitro group at the 3-position of the phenyl ring deshields adjacent protons, causing distinct splitting (e.g., doublets at δ 8.05–8.31 ppm for meta-substituted protons) .
  • Indole Proton Shifts : The indole NH proton (δ ~8.5 ppm) remains sharp in CDCl₃, while coupling with the nitro-substituted phenyl group alters chemical shifts in adjacent carbons (e.g., C-2 and C-7 in indole) .
  • NOE Experiments : Nuclear Overhauser effects between the nitro group and indole protons can confirm spatial proximity .

Advanced: What mechanistic insights explain competing pathways in the functionalization of this compound?

Methodological Answer:
Competing pathways (e.g., electrophilic substitution vs. radical addition) depend on:

  • Electronic Effects : The electron-withdrawing nitro group deactivates the indole ring, favoring reactions at electron-rich positions (C-3) via directed ortho-metalation strategies .
  • Catalyst Control : Palladium-mediated C–H activation requires directing groups (e.g., sulfonyl) to override inherent indole reactivity .
  • Solvent Polarity : Polar solvents stabilize charged intermediates in SNAr reactions, while nonpolar solvents favor radical mechanisms .
    Contradictions in literature yields often arise from unoptimized ligand-to-palladium ratios or incomplete exclusion of oxygen in radical pathways .

Advanced: How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G* to analyze frontier molecular orbitals (FMOs), predicting sites for nucleophilic/electrophilic attacks .
  • Molecular Docking : Simulate binding to target receptors (e.g., 5-HT6) using AutoDock Vina; the nitro group’s electron-deficient nature may enhance π-stacking with aromatic residues .
  • ADMET Prediction : Tools like SwissADME assess nitro group impacts on solubility and metabolic stability, guiding structural modifications .

Advanced: What strategies mitigate steric hindrance during C-3 derivatization of this compound?

Methodological Answer:

  • Protecting Groups : Temporarily shield the nitro group with Boc or TIPS to direct reactivity to the indole C-3 position .
  • Microwave-Assisted Synthesis : Enhance reaction rates under high temperatures/pressures to overcome steric barriers .
  • Bulky Ligands : Use tert-butylphosphine ligands in palladium catalysis to stabilize sterically congested transition states .

Basic: How to resolve discrepancies in reported melting points for this compound?

Methodological Answer:

  • Purification Methods : Recrystallization from ethanol vs. dichloromethane/hexane can yield different polymorphs. Consistently report solvent systems .
  • DSC Analysis : Differential scanning calorimetry identifies phase transitions, distinguishing pure compounds from solvates .
  • Literature Comparison : Cross-reference CRC Handbook data (mp ~105–108°C for analogous nitroindoles) .

Advanced: What in vitro assays evaluate this compound derivatives as kinase inhibitors?

Methodological Answer:

  • Kinase Profiling : Use TR-FRET assays to measure IC50 values against a panel of kinases (e.g., EGFR, VEGFR). The nitro group may enhance binding to ATP pockets via H-bonding .
  • Cellular Assays : Assess antiproliferative activity in cancer cell lines (e.g., MTT assay), correlating results with ROS generation from nitro group reduction .
  • SAR Studies : Modify the indole C-5 position with electron-donating groups to balance potency and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.